molecular formula C17H22ClN3O5S3 B2464074 4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-thiazol-5-amine CAS No. 863450-28-6

4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-thiazol-5-amine

Cat. No.: B2464074
CAS No.: 863450-28-6
M. Wt: 480.01
InChI Key: MJCCBBQHUXOGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-thiazol-5-amine is a thiazole derivative characterized by a 1,3-thiazol-5-amine core substituted with two sulfonyl groups (4-(4-chlorophenyl)sulfonyl and 2-ethylsulfonyl) and a morpholine-containing ethylamine side chain.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O5S3/c1-2-28(22,23)17-20-16(29(24,25)14-5-3-13(18)4-6-14)15(27-17)19-7-8-21-9-11-26-12-10-21/h3-6,19H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCCBBQHUXOGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-thiazol-5-amine is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, enzyme inhibitory, and other pharmacological effects, based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22ClN3O4S2C_{18}H_{22}ClN_3O_4S_2. Its structure features a thiazole ring, sulfonyl groups, and a morpholine moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties. Below are key areas of activity:

1. Antibacterial Activity

Research indicates that compounds similar to this thiazole derivative exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

2. Enzyme Inhibition

The compound has been tested for its inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : It demonstrated strong inhibitory activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's .
  • Urease : The compound showed promising urease inhibition with IC50 values in the low micromolar range, indicating potential applications in treating infections caused by urease-producing bacteria .

3. Anticancer Activity

Thiazole derivatives have been noted for their anticancer properties. The presence of the sulfonamide group is believed to enhance cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Further studies are needed to elucidate the specific pathways involved.

Structure-Activity Relationship (SAR)

The biological effectiveness of thiazole derivatives like this compound can often be attributed to their structural characteristics. Modifications in the sulfonyl and morpholine groups can significantly influence their potency and selectivity against various targets. For instance:

  • The substitution pattern on the aromatic rings affects binding affinity to target proteins.
  • The presence of electron-withdrawing or donating groups can modulate pharmacokinetic properties .

Case Studies

Several studies have reported on the biological evaluation of compounds related to this thiazole derivative:

StudyFocusFindings
Study 1 AntibacterialModerate activity against Salmonella typhi with an IC50 of 12 µM.
Study 2 Enzyme InhibitionStrong AChE inhibition with an IC50 of 0.5 µM; significant urease inhibition observed.
Study 3 AnticancerInduced apoptosis in cancer cell lines with a notable decrease in cell viability at concentrations above 10 µM.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

Core Thiazole Derivatives
  • Target Compound : Features dual sulfonyl groups (4-chlorophenyl and ethyl) and a morpholinylethylamine side chain.
  • 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine () :
    • Structural Features : Dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl) and a methoxypropylamine side chain.
    • Key Differences : The target compound replaces the 4-methylphenyl sulfonyl group with an ethylsulfonyl group and substitutes methoxypropyl with morpholinylethyl. These modifications likely reduce lipophilicity (XLogP3 = 5.3 for the analogue vs. inferred lower value for the target) and enhance hydrogen-bonding capacity due to morpholine .
Morpholine-Containing Analogues
  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Structural Features: Morpholine linked via an acetamide group to the thiazole core.
Sulfonyl Group Variations
  • 4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine () :
    • Structural Features : Single benzenesulfonyl group and a pyridinylmethyl side chain.
    • Key Differences : The target compound’s dual sulfonyl groups may enhance electrostatic interactions with targets, while the morpholine side chain could improve solubility compared to the pyridine group .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Reference
Target Compound ~550 (estimated) ~4.5 10 8 -
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine 501.0 5.3 8 9
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 365.9 2.8 6 5

Notes:

  • The target compound’s higher hydrogen bond acceptor count (morpholine and sulfonyl groups) may improve aqueous solubility despite its molecular weight.
  • The lower estimated XLogP3 compared to ’s analogue suggests reduced lipophilicity, favoring pharmacokinetic profiles .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-thiazol-5-amine?

Answer:
The synthesis typically involves multi-step routes, including:

  • Thiazole core formation : Cyclization of precursors (e.g., thioureas or thioamides) using reagents like POCl₃ under reflux (70–90°C), as demonstrated in thiazole sulfonyl chloride synthesis .
  • Sulfonylation : Sequential sulfonyl group introduction via chlorosulfonation (e.g., using ClSO₃H) followed by nucleophilic displacement with ethylthiol .
  • Morpholinoethylamine coupling : Amidation or nucleophilic substitution to attach the N-(2-morpholin-4-ylethyl) moiety, monitored by TLC and purified via recrystallization or column chromatography .

Key reagents include Lawesson’s reagent for thiazole cyclization and chlorinating agents (e.g., SOCl₂) for sulfonyl chloride intermediates .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent integration and chemical shifts (e.g., sulfonyl groups at δ 160–170 ppm for sulfur-linked carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns consistent with sulfonyl and morpholine groups .
  • Infrared (IR) Spectroscopy : Peaks at 1150–1350 cm⁻¹ (S=O stretching) and 650–750 cm⁻¹ (C-S bonds) .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced: How should researchers design in vitro antitumor activity studies for this compound?

Answer:

  • Cell Line Panels : Use diverse cancer cell lines (e.g., NCI-60 panel) to assess potency variability. Include positive controls (e.g., doxorubicin) and solvent controls .
  • Dose-Response Curves : Test concentrations from 0.1–100 μM, with 72-hour exposure. Calculate IC₅₀ values using nonlinear regression .
  • Mechanistic Assays : Pair cytotoxicity screening with apoptosis markers (e.g., caspase-3 activation) or cell cycle arrest (flow cytometry) to identify modes of action .
  • Data Interpretation : Account for cell line-specific sensitivities (e.g., leukemia vs. solid tumors) and compare with structurally related sulfonamides to establish SAR .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:

  • Assay Conditions : Variability in serum concentration, incubation time, or endpoint detection (MTT vs. ATP luminescence) can alter results. Standardize protocols .
  • Compound Stability : Assess degradation in media (e.g., HPLC purity checks) to rule out false negatives .
  • Structural Confirmation : Re-examine batch purity via NMR and HRMS; impurities >5% may skew activity .
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., logIC₅₀) and adjust for assay platform differences .

Advanced: What strategies optimize pharmacokinetic properties through structural modification?

Answer:

  • Solubility Enhancement : Replace ethylsulfonyl with polar groups (e.g., morpholine sulfonamide) to improve aqueous solubility .
  • Metabolic Stability : Introduce fluorine atoms on the chlorophenyl ring to block CYP450-mediated oxidation .
  • Blood-Brain Barrier Penetration : Reduce molecular weight (<500 Da) and logP (<5) by truncating the morpholinoethyl chain .
  • Prodrug Approaches : Mask sulfonyl groups as esters or amides to enhance oral bioavailability, with enzymatic cleavage in target tissues .

Advanced: How can computational methods aid in predicting this compound’s mechanism of action?

Answer:

  • Molecular Docking : Simulate binding to potential targets (e.g., carbonic anhydrase IX) using AutoDock Vina. Prioritize targets with high docking scores (<−8 kcal/mol) and conserved binding pockets .
  • QSAR Modeling : Correlate structural features (e.g., sulfonyl group electronegativity) with cytotoxicity using partial least squares regression .
  • ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2), hepatic metabolism, and hERG liability to prioritize analogs .

Advanced: What experimental controls are essential when evaluating this compound’s off-target effects?

Answer:

  • Counter-Screens : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .
  • Kinase Profiling : Use panels (e.g., Eurofins KinaseScan) to identify off-target kinase inhibition .
  • Reactive Oxygen Species (ROS) Assays : Rule out nonspecific cytotoxicity via ROS scavengers (e.g., N-acetylcysteine) .
  • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.